molecular formula C24H22N4O3 B11989144 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11989144
M. Wt: 414.5 g/mol
InChI Key: KFRDUIKMODITHZ-UHFFFAOYSA-N
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Description

2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution reactions: Introducing methoxy and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Batch or continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrimidinone core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.

    Receptor modulators: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug development: Exploration as a lead compound for developing new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays or imaging.

Industry

    Material science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Altering the function of cell surface or intracellular receptors.

    Signal transduction pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidin-4-ones: Other compounds in this class with similar core structures.

    Substituted anilines: Compounds with similar aromatic substitution patterns.

    Methoxy-substituted compounds: Molecules with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H22N4O3/c1-16-4-13-22-27-23(26-18-7-11-20(31-3)12-8-18)21(24(29)28(22)15-16)14-25-17-5-9-19(30-2)10-6-17/h4-15,26H,1-3H3

InChI Key

KFRDUIKMODITHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C=C1

Origin of Product

United States

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